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molecular formula C8H9NO3 B8531138 O-(3-Methoxycarbonylphenyl)hydroxylamine

O-(3-Methoxycarbonylphenyl)hydroxylamine

Cat. No. B8531138
M. Wt: 167.16 g/mol
InChI Key: BUSWKCUJQMQHPD-UHFFFAOYSA-N
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Patent
US07312361B2

Procedure details

LiOH.H2O (91.0 mg, 2.17 mmol) was added to a solution of O-(3-methoxycarbonyl-phenyl)hydroxylamine 14 (90.4 mg, 0.541 mmol) in a 3/1/1 mL mixture of THF/MeOH/H2O and the reaction was stirred at room temperature. After 24 h the reaction was diluted with H2O (50 mL), acidified to pH-3-4 with 0.5 N HCl, and extracted with EtOAc (3×25 mL). The combined organics were washed with H2O (25 mL) and brine (25 mL), dried over Na2SO4, filtered, and concentrated to afford 3 as a white solid (78.7 mg, 95%). 1H-NMR (500 MHz, d6-DMSO) δ 7.01 (s, 2H), 7.24 (ddd, J=1.4, 2.8, 8.3 Hz, 1H), 7.34 (t, J=7.8 Hz, 1H), 7.46 (dt, J=1.4, 7.3 Hz, 1H), 7.68 (dd, J=1.4, 2.8 Hz, 1H); 13C-NMR (125 MHz, d6-DMSO) δ 113.5, 117.8, 121.3, 129.2, 131.8, 161.7, 167.3; ESI-MS 162 m/z [M-H+]−, C7H6NO3 requires 162.
Name
LiOH.H2O
Quantity
91 mg
Type
reactant
Reaction Step One
Quantity
90.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1 mL
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Identifiers

REACTION_CXSMILES
O[Li].O.C[O:5][C:6]([C:8]1[CH:9]=[C:10]([O:14][NH2:15])[CH:11]=[CH:12][CH:13]=1)=[O:7].C1COCC1.CO.O.Cl>O>[C:6]([C:8]1[CH:9]=[C:10]([O:14][NH2:15])[CH:11]=[CH:12][CH:13]=1)([OH:7])=[O:5] |f:0.1,3.4.5|

Inputs

Step One
Name
LiOH.H2O
Quantity
91 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
90.4 mg
Type
reactant
Smiles
COC(=O)C=1C=C(C=CC1)ON
Name
mixture
Quantity
1 mL
Type
reactant
Smiles
Name
THF MeOH H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
WASH
Type
WASH
Details
The combined organics were washed with H2O (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=CC1)ON
Measurements
Type Value Analysis
AMOUNT: MASS 78.7 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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